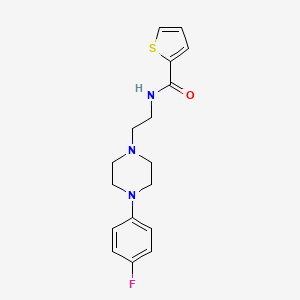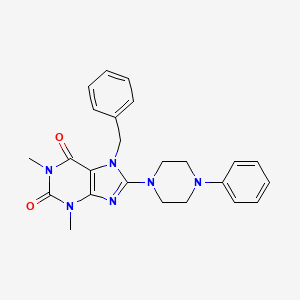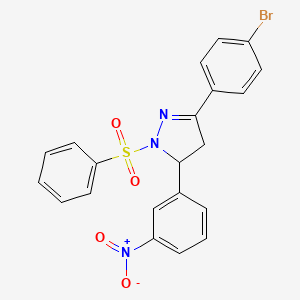
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re interested in is a complex organic molecule that contains a thiophene group, a piperazine ring, and a fluorophenyl group . Similar compounds have been studied for their inhibitory effects on certain biological transporters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a piperazine ring, and a fluorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the piperazine ring, and the fluorophenyl group. Each of these groups could potentially participate in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiophene ring, the piperazine ring, and the fluorophenyl group) would all influence its properties .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) highlights the microwave-assisted synthesis of hybrid molecules incorporating elements such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, leading to the development of compounds with significant antimicrobial, antilipase, and antiurease activities. This study underscores the versatility of the compound in synthesizing derivatives with potential therapeutic applications, particularly in combating microbial infections and specific enzyme-related disorders Basoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.
PET Tracers for Serotonin Receptors
Another critical application of structurally related compounds is in the development of PET (Positron Emission Tomography) tracers, as detailed by García et al. (2014). They synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrating their efficacy as selective and high-affinity 5-HT1A receptor antagonists. This research holds promise for advancing the neuroimaging tools available for diagnosing and researching neuropsychiatric disorders García, G., Abet, V., Alajarín, R., Alvarez-Builla, J., Delgado, M., García-García, L., Bascuñana-Almarcha, P., Peña-Salcedo, C., Kelly, J., & Pozo, M. A. (2014). European Journal of Medicinal Chemistry.
Antimicrobial and Antiviral Activities
The synthesis and biological evaluation of aryl(thio)carbamoyl derivatives of piperazines, including compounds structurally similar to the subject chemical, have shown promising results in herbicidal activity and cytokinin mimicry, as discussed by Stoilkova et al. (2014). Their work provides insights into the agricultural applications of these compounds, particularly in weed management and crop growth regulation Stoilkova, G., Yonova, P., & Ananieva, K. (2014). Plant Growth Regulation.
Synthesis of Dopamine D3 Receptor Radioligands
Research into the synthesis of carbon-11-labeled carboxamide derivatives for dopamine D3 receptors indicates the compound's utility in developing radioligands for PET imaging. This application is crucial for studying dopaminergic functions in various neurological disorders, offering a pathway to better understand and potentially treat conditions like Parkinson's disease and schizophrenia Gao, M., Wang, M., Hutchins, G., & Zheng, Q. (2008). Applied Radiation and Isotopes.
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been shown to be a novel inhibitor of ENTs, with a higher selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a decrease in uridine uptake . This can potentially affect cell proliferation and apoptosis, given the role of nucleotides in these processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFVYHLDEBKKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)


![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)


![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)

![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
